molecular formula C51H86NO8P B12363458 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

Cat. No.: B12363458
M. Wt: 872.2 g/mol
InChI Key: ZBLCBXGAYXHPIY-ANFMRNGASA-N
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Description

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves multiple steps, including the formation of the diynoate ester and the incorporation of the aminoethoxy(hydroxy)phosphoryl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications, setting it apart from similar compounds .

Biological Activity

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate, a complex phospholipid compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phosphoryl group and multiple aliphatic chains, contributing to its amphiphilic nature. The chemical formula is C51H86NO8PC_{51}H_{86}NO_8P, and it exhibits significant hydrophobic and hydrophilic characteristics due to its long-chain fatty acids and polar head groups.

Mechanisms of Biological Activity

  • Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, impacting membrane fluidity and permeability. This property is crucial for its potential role in drug delivery systems and cellular signaling pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses. They may inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-8, which are pivotal in various inflammatory diseases .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity could be beneficial in preventing cell damage associated with chronic diseases.

In Vitro Studies

  • Cell Viability Assays : Initial studies have shown that this compound enhances cell viability in certain cancer cell lines while inducing apoptosis in others, indicating selective cytotoxicity .
  • Inflammation Modulation : In keratinocyte models, the compound significantly reduced TNF-alpha-induced IL-8 secretion, suggesting a potential role in managing inflammatory skin conditions .

In Vivo Studies

  • Animal Models : Animal studies have demonstrated that administration of this compound can lead to reduced inflammation markers in models of arthritis and colitis. These findings support its therapeutic potential in treating inflammatory diseases .

Case Studies

  • Case Study 1 : A study involving mice with induced colitis showed that treatment with the compound resulted in a significant reduction in disease severity compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in the colon tissue.
  • Case Study 2 : In a model of skin inflammation, topical application of the compound led to reduced erythema and swelling, indicating effective anti-inflammatory properties.

Data Summary Table

Study TypeModel UsedKey FindingsReference
In VitroCancer Cell LinesEnhanced viability in some lines; apoptosis in others
In VitroKeratinocytesReduced IL-8 secretion
In VivoMice (Colitis)Decreased inflammation markers
In VivoMice (Skin Inflammation)Reduced erythema and swelling

Properties

Molecular Formula

C51H86NO8P

Molecular Weight

872.2 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

InChI

InChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1

InChI Key

ZBLCBXGAYXHPIY-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Origin of Product

United States

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